![molecular formula C13H19BrN2SSi B2427559 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide CAS No. 2580249-48-3](/img/structure/B2427559.png)
4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a trimethylsilylmethyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .
Synthesis Analysis
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The molecular structure of a similar compound, METHYLPHENYL(4-(TRIMETHYLSILYLMETHYL)PHENYL)SILANE, has a linear formula of C17H24Si2 .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, METHYLPHENYL(4-(TRIMETHYLSILYLMETHYL)PHENYL)SILANE, are not collected by Sigma-Aldrich .Applications De Recherche Scientifique
Synthesis and Analgesic Properties
A study by Demchenko et al. (2018) explored the synthesis of hydrobromides with potentially analgesic properties, including derivatives of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. They investigated the analgesic activity of these compounds, revealing insights into the structure-activity relationship and their moderate analgesic effects compared to reference drugs like ketorolac (Demchenko et al., 2018).
Chiral Crystals from Achiral Molecules
Hu and Cao (2011) synthesized derivatives of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine and studied their ability to form chiral crystals in the solid state. The study highlighted the formation of left- or right-handed helical assemblies in crystal packing, demonstrating the compound's potential in generating chiral symmetry from small achiral molecules (Hu & Cao, 2011).
Antimicrobial Activities
Kubba and Hameed A. Rahim (2018) conducted a study on the synthesis of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives, closely related to 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. Their research demonstrated the compound's potential in antimicrobial activities, especially against certain bacterial and fungal strains (Kubba & Hameed A. Rahim, 2018).
Hydrogen-Bonding Networks
Lynch et al. (2002) investigated the hydrogen-bonding networks of various 2-amino-1,3-thiazoles, including derivatives similar to 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine. This study offers insights into the structural aspects and intermolecular interactions of these compounds, which are important for understanding their behavior in different applications (Lynch et al., 2002).
In Vitro Antioxidant Properties
Jaishree et al. (2012) synthesized a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines, closely related to the compound of interest. Their study assessed the in vitro antioxidant properties of these compounds, suggesting potential applications in oxidative stress-related conditions (Jaishree et al., 2012).
Propriétés
IUPAC Name |
4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2SSi.BrH/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12;/h4-8H,9H2,1-3H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLBOLBIPPUAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

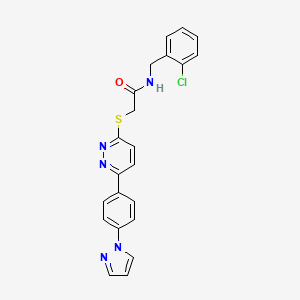
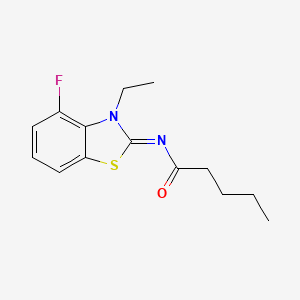
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)
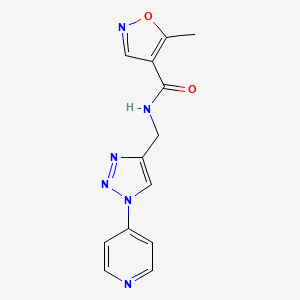
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)
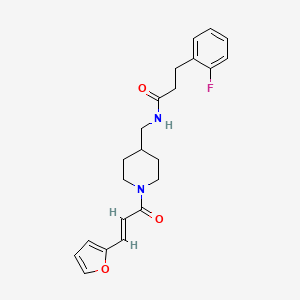
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
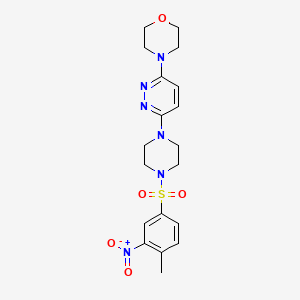
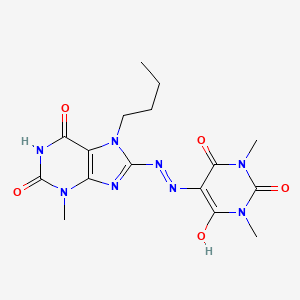
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)
![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)